molecular formula C37H43KN2O8S2 B611068 Sulfo-Cyanine7 carboxylic acid CAS No. 2104632-29-1

Sulfo-Cyanine7 carboxylic acid

Cat. No. B611068
M. Wt: 746.97
InChI Key: DATDQQRBWIPXJJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfo-Cyanine7 carboxylic acid is a non-reactive water-soluble near-infrared dye . It is useful as a fluorescent marker in the NIR range when attachment to other molecules is not desired . It has high hydrophilicity and aqueous solubility, improved quantum yield in the NIR range, and a very high molar extinction coefficient .


Chemical Reactions Analysis

Sulfo-Cyanine7 carboxylic acid is described as non-reactive . This means it does not readily undergo chemical reactions. It’s used as a fluorescent marker in the NIR range when attachment to other molecules is not desired .


Physical And Chemical Properties Analysis

Sulfo-Cyanine7 carboxylic acid is a dark green solid . It is soluble in water, DMF, and DMSO . It has an absorption/emission maxima of 747/774 nm and a molar extinction coefficient of 200,000 L⋅mol-1⋅cm-1 .

Scientific Research Applications

Cancer Detection and Imaging

A study by Pham et al. (2005) developed a water-soluble near-infrared dye, a derivative of Sulfo-Cyanine7 carboxylic acid, for optical imaging in cancer detection. This dye exhibits enhanced quantum yield and bioconjugation selectivity, demonstrating potential for broad applications in molecular-based beacons for cancer detection through in vivo optical imaging (Pham, Medarova, & Moore, 2005).

Synthesis and Structural Elucidation

Research by Hashimoto et al. (2011) explored the use of axially chiral dicarboxylic acid in asymmetric Mannich-type reactions, showcasing the synthetic versatility and potential of carboxylic acids in organic chemistry. This study underscores the structural and catalytic significance of carboxylic acids, like Sulfo-Cyanine7 derivatives, in developing synthetically valuable chiral compounds (Hashimoto, Kimura, Nakatsu, & Maruoka, 2011).

Functionalization and Molecular Synthesis

The work of Vega et al. (2022) on the divergent functionalization of styrenes using CO2 and sodium sulfinates highlights a strategic approach to installing carboxylic and sulfonyl functionalities onto organic molecules. This technique emphasizes the chemical utility and application breadth of Sulfo-Cyanine7 carboxylic acid derivatives in creating compounds with significant agrochemical, pharmaceutical, and material science applications (Vega et al., 2022).

Photocatalytic Transformations

Nguyen et al. (2021) introduced a dual catalytic platform for the direct transformation of carboxylic acids to sulfonamides using visible light-induced photocatalysis. This innovative method leverages the reactivity of Sulfo-Cyanine7 carboxylic acid analogs for efficient and broad-scope synthesis of functionally diverse sulfonamides, highlighting its potential in organic synthesis and medicinal chemistry (Nguyen et al., 2021).

Future Directions

Sulfo-Cyanine7 carboxylic acid, due to its properties, is likely to find increasing use in various fields, particularly in biological imaging and diagnostics. Its high hydrophilicity, aqueous solubility, and improved quantum yield in the NIR range make it a promising candidate for future research and applications .

properties

IUPAC Name

potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44N2O8S2.K/c1-36(2)29-23-27(48(42,43)44)15-17-31(29)38(5)33(36)19-13-25-10-9-11-26(22-25)14-20-34-37(3,4)30-24-28(49(45,46)47)16-18-32(30)39(34)21-8-6-7-12-35(40)41;/h13-20,22-24H,6-12,21H2,1-5H3,(H2-,40,41,42,43,44,45,46,47);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATDQQRBWIPXJJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H43KN2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

747.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfo-Cyanine7 carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfo-Cyanine7 carboxylic acid
Reactant of Route 2
Sulfo-Cyanine7 carboxylic acid
Reactant of Route 3
Sulfo-Cyanine7 carboxylic acid
Reactant of Route 4
Reactant of Route 4
Sulfo-Cyanine7 carboxylic acid
Reactant of Route 5
Sulfo-Cyanine7 carboxylic acid
Reactant of Route 6
Sulfo-Cyanine7 carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.